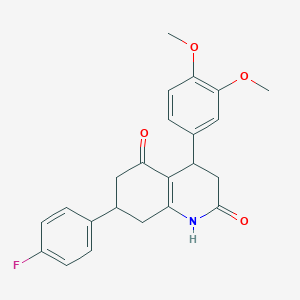![molecular formula C14H18N2O2S B5505898 methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5505898.png)
methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate involves various strategies, including the reaction of amino acid derivatives to yield piperidine derivatives, demonstrating the flexibility and complexity of synthetic approaches in generating structurally diverse molecules (Laschat, Fröhlich, & Wibbeling, 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized by complex hydrogen bonding patterns and crystal packing, which are critical for their molecular stability and reactivity. Studies employing X-ray crystallography have detailed the hydrogen-bonded sheets and chains in isomeric compounds, highlighting the influence of molecular structure on the compound's physical and chemical properties (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
Reactions of this compound and its analogues include cyclization and interaction with various reagents, leading to the formation of complex molecules with potential biological activity. These reactions are indicative of the compound's reactivity and its utility in the synthesis of more complex molecules (Mekheimer, Mohamed, & Sadek, 1997).
科学的研究の応用
Synthesis and Pharmaceutical Applications
Methyl-2-formyl benzoate, a compound with a structure related to the queried chemical, serves as a bioactive precursor in organic synthesis due to its antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its significant role as a precursor for new bioactive molecules and as a versatile substrate in the synthesis of medical products highlights the importance of similar compounds in drug development and synthetic chemistry (Farooq & Ngaini, 2019).
Antineoplastic Agents
The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones underscores the potential of compounds with similar functionalities in cancer treatment. These molecules exhibit cytotoxic properties and are often more potent than contemporary anticancer drugs, with particular efficacy in tumor-selective toxicity and as modulators of multi-drug resistance. Their action mechanisms include apoptosis induction, generation of reactive oxygen species, and mitochondrial function modulation, highlighting the diverse therapeutic targets within cancer research (Hossain et al., 2020).
Biopolymer Modification for Drug Delivery
Xylan derivatives, through chemical modification, present a route to new biopolymer ethers and esters with specific functional properties. The modification of xylan into ethers and esters suitable for drug delivery applications showcases the potential of chemical modifications of biopolymers in creating novel materials for therapeutic applications. Such modifications can lead to the development of nanoparticles for targeted drug delivery, demonstrating the versatility of chemical modifications in pharmaceutical applications (Petzold-Welcke et al., 2014).
Antimicrobial Agents
Compounds like p-Cymene, derived from monoterpenes and found in over 100 plant species, exhibit antimicrobial effects. The search for new substances with antimicrobial properties, due to the evolution of antimicrobial resistance, highlights the ongoing need for novel antimicrobial agents. Research into the mechanisms of action and biotoxicity of such compounds can lead to the development of new therapeutic agents with potential applications in healthcare and biomedicine (Marchese et al., 2017).
Safety and Hazards
特性
IUPAC Name |
methyl 4-(piperidine-1-carbothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-18-13(17)11-5-7-12(8-6-11)15-14(19)16-9-3-2-4-10-16/h5-8H,2-4,9-10H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZHNZFSHVMNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5505820.png)

![3-{hydroxy[(2-oxo-1-azepanyl)methyl]phosphoryl}propanoic acid](/img/structure/B5505832.png)
![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)
![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)

![4-[(2-fluorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505849.png)
![3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)
![4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5505860.png)

![1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5505875.png)
![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5505888.png)
![1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone](/img/structure/B5505893.png)
![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5505899.png)